molecular formula C10H10 B1629742 1-Ethynyl-2,3-dimethylbenzene CAS No. 767-87-3

1-Ethynyl-2,3-dimethylbenzene

Cat. No.: B1629742
CAS No.: 767-87-3
M. Wt: 130.19 g/mol
InChI Key: NFMXTOPFQVKEMY-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3-dimethylbenzene is an aromatic organic compound characterized by a benzene ring substituted with an ethynyl group (-C≡CH) at the first position and two methyl groups (-CH₃) at the second and third positions. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 1-Ethynyl-2,3-dimethylbenzene is the benzene ring structure within the molecule . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .

Mode of Action

The interaction of this compound with its targets involves a two-step mechanism known as electrophilic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can undergo electrophilic aromatic substitution, a reaction that is fundamental to many biochemical pathways .

Pharmacokinetics

The properties of benzene derivatives in general suggest that they may have significant bioavailability due to their ability to undergo electrophilic aromatic substitution .

Result of Action

The electrophilic aromatic substitution that it undergoes can result in the formation of a substituted benzene ring , which could potentially have various effects depending on the specific context within a biological system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other electrophiles and the pH of the environment could potentially affect the rate and outcome of the electrophilic aromatic substitution reactions that it undergoes . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,3-dimethylbenzene can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of benzene with ethynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Bromination followed by Dehydrobromination: Benzene is first brominated to form 1-bromo-2,3-dimethylbenzene, which is then treated with a strong base to replace the bromine atom with an ethynyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Ethynyl-2,3-dimethylbenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-ethynyl-2,3-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 1-ethyl-2,3-dimethylbenzene.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, such as nitro (-NO₂) or halogen (Cl, Br) groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O, heat

  • Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

  • Substitution: Halogenating agents (e.g., Br₂, FeBr₃), nitration agents (e.g., HNO₃, H₂SO₄)

Major Products Formed:

  • 1-Ethynyl-2,3-dimethylbenzoic acid (from oxidation)

  • 1-Ethyl-2,3-dimethylbenzene (from reduction)

  • 1-Bromo-2,3-dimethylbenzene (from substitution)

Scientific Research Applications

1-Ethynyl-2,3-dimethylbenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

  • 1-Ethynyl-2,4-dimethylbenzene

  • 1-Ethynyl-3,5-dimethylbenzene

  • 1-Ethynyl-2,3,5-trimethylbenzene

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Properties

IUPAC Name

1-ethynyl-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMXTOPFQVKEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626825
Record name 1-Ethynyl-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-87-3
Record name 1-Ethynyl-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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